BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Characterization of Sodium
Phenoxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Sodium phenol

Cat. No.: B8718760

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of sodium phenoxide (NaOPh), a key intermediate in various chemical syntheses, including the
production of pharmaceuticals. The focus is on two primary analytical techniques: Nuclear
Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This
document outlines detailed experimental protocols, presents quantitative spectral data in a
structured format, and offers visual representations of the analytical workflow and molecular
structure correlations.

Introduction to the Spectroscopic Analysis of
Sodium Phenoxide

Sodium phenoxide is an aromatic sodium salt with the chemical formula CeHsONa. A thorough
understanding of its structural and electronic properties is crucial for its application in organic
synthesis and drug development. NMR and FTIR spectroscopy are powerful, non-destructive
techniques that provide detailed information about the molecular structure and chemical
environment of sodium phenoxide.

» Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the carbon-
hydrogen framework of the molecule. tH NMR spectroscopy elucidates the number and
electronic environment of the protons, while 13C NMR spectroscopy provides information
about the carbon skeleton.
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o Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups present in
the molecule by measuring the absorption of infrared radiation, which induces molecular
vibrations.

This guide will delve into the specific spectral features of sodium phenoxide as observed by
these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic
compounds. For sodium phenoxide, solution-state NMR is typically performed in deuterated
solvents such as dimethyl sulfoxide-de (DMSO-de) or deuterium oxide (D20).

'H NMR Spectroscopy

The *H NMR spectrum of sodium phenoxide in DMSO-ds typically exhibits three distinct signals
in the aromatic region, corresponding to the ortho, meta, and para protons of the phenoxide
ring. Due to the electron-donating nature of the oxyanion, these protons are shielded relative to
those of benzene and appear at higher field (lower ppm values).

Table 1: tH NMR Spectroscopic Data for Sodium Phenoxide in DMSO-ds

Chemical Shift ()

Proton Position Multiplicity Integration
[Ppm]

H-ortho (2, 6) ~6.58 Doublet 2H

H-meta (3, 5) ~7.05 Triplet 2H

H-para (4) ~6.48 Triplet 1H

Note: Chemical shifts are approximate and can be influenced by concentration and
temperature. The residual solvent peak for DMSO-de appears at approximately 2.50 ppm.

3C NMR Spectroscopy

The 13C NMR spectrum of sodium phenoxide provides information about the carbon framework.
The carbon atom attached to the oxygen (C1) is significantly deshielded due to the
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electronegativity of the oxygen atom.

Table 2: 13C NMR Spectroscopic Data for Sodium Phenoxide

Carbon Position Chemical Shift (d) [ppm]
C1 (C-0) ~168
C2/C6 (ortho) ~122
C3/C5 (meta) ~129
C4 (para) ~115

Note: These are approximate chemical shifts. The solvent used for 33C NMR can influence the
exact values.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups and vibrational modes
of sodium phenoxide. As a solid, sodium phenoxide is often analyzed using an Attenuated Total
Reflectance (ATR) accessory, which allows for direct measurement of the powdered sample.

The FTIR spectrum of sodium phenoxide is characterized by several key absorption bands.
The absence of a broad O-H stretching band (typically around 3200-3600 cm~1) and the
presence of a strong C-O stretching band are indicative of the formation of the phenoxide salt
from phenol.

Table 3: FTIR Spectroscopic Data for Sodium Phenoxide
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Wavenumber (cm~?) Vibrational Assignment
~3060 Aromatic C-H stretch
~1580 Aromatic C=C ring stretch
~1480 Aromatic C=C ring stretch
~1260 C-O stretch

~880 Out-of-plane C-H bend
~750 Out-of-plane C-H bend

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic characterization of
sodium phenoxide.

NMR Spectroscopy Protocol

4.1.1. Sample Preparation

Weigh approximately 10-20 mg of dry sodium phenoxide powder.

Transfer the powder into a clean, dry NMR tube.

Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-de).

Cap the NMR tube and gently agitate until the sample is fully dissolved. A vortex mixer can
be used if necessary.

4.1.2. Instrument Parameters (*H NMR)

Spectrometer: 400 MHz or higher

Solvent: DMSO-ds

Reference: Tetramethylsilane (TMS) at 0.00 ppm
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Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Pulse Angle: 30-45 degrees

4.1.3. Instrument Parameters (33C NMR)

Spectrometer: 100 MHz or higher

Solvent: DMSO-ds

Reference: Solvent peak (DMSO-ds at 39.52 ppm)

Number of Scans: 1024 or more (due to the low natural abundance of 13C)

Technique: Proton-decoupled

ATR-FTIR Spectroscopy Protocol

4.2.1. Sample Preparation

e Ensure the sodium phenoxide sample is a fine, dry powder. If necessary, gently grind the
sample using an agate mortar and pestle.

4.2.2. Instrument Setup and Data Acquisition

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable
solvent (e.qg., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

e Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from
the sample spectrum.

e Place a small amount of the powdered sodium phenoxide onto the center of the ATR crystal
to completely cover the crystal surface.

o Apply pressure using the instrument's pressure clamp to ensure good contact between the
sample and the crystal.
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e Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm~1.

o After analysis, clean the ATR crystal thoroughly.

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between the
spectroscopic data and the molecular structure of sodium phenoxide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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